Helenalin

Catalog No.
S529826
CAS No.
6754-13-8
M.F
C15H18O4
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helenalin

CAS Number

6754-13-8

Product Name

Helenalin

IUPAC Name

(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1

InChI Key

ZVLOPMNVFLSSAA-XEPQRQSNSA-N

SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE

Synonyms

Helenalin, Helenalin A, HSDB 3490, PF 56

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2

Description

The exact mass of the compound Helenalin is 262.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; sol in alcohol, chloroform, hot benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhabdomyosarcoma Treatment

Inhibition of Human Cytochrome P450 Activity

Anti-Inflammatory and Anti-Neoplastic Agent

Inhibition of Telomerase Gene Expression in Breast Cancer Cells

Treatment of Chronic Conditions

Inhibition of 5-Lipoxygenase and Leukotriene C4 Synthase

Helenalin, with the chemical formula C15H18O4, is characterized by its unique structure, which includes a lactone ring. This compound is part of a larger class of sesquiterpene lactones, which are secondary metabolites predominantly found in the Asteraceae family of plants. Helenalin is recognized for its potent anti-inflammatory properties, making it a key component in herbal remedies for treating minor injuries and inflammatory conditions .

The primary mechanism of action for helenalin's anti-inflammatory properties is believed to be its inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) [, ]. NF-κB plays a crucial role in regulating the expression of genes involved in inflammation. Helenalin selectively targets the p65 subunit of NF-κB, thereby inhibiting its DNA binding and subsequent inflammatory gene expression [, ]. Additionally, helenalin might possess anti-cancer properties by targeting specific proteins involved in cell proliferation and survival pathways.

Helenalin exhibits significant reactivity, particularly towards nucleophiles. It is known to irreversibly alkylate thiol groups, such as those found in reduced glutathione and cysteine . This alkylation mechanism involves a Michael-type addition, which effectively inhibits important cellular processes. Notably, helenalin has been shown to alkylate the p65 subunit of nuclear factor kappa-light-chain-enhancer of activated B cells, thereby preventing its DNA-binding activity and inhibiting downstream inflammatory responses .

Helenalin possesses a broad spectrum of biological activities, including:

  • Anti-inflammatory effects: It inhibits the expression of genes mediated by nuclear factor kappa-light-chain-enhancer of activated B cells at concentrations ranging from 1 to 20 micromolar .
  • Antibacterial properties: Research indicates that helenalin exhibits antibacterial activity against various pathogens.
  • Anticancer potential: Although there are challenges due to its toxicity to healthy tissues, helenalin has shown promise in inhibiting cancer cell growth and inducing apoptosis .

The synthesis of helenalin can be achieved through several methods:

  • Natural extraction: Obtained from Arnica montana through solvent extraction techniques.
  • Total synthesis: Various synthetic routes have been developed in laboratories. For instance, one notable method involves constructing the bicyclic core structure through a series of

Helenalin is primarily used in:

  • Traditional medicine: It is commonly applied topically for bruises, sprains, and other inflammatory conditions.
  • Pharmaceutical research: Investigations into its bioactive properties have led to studies aimed at developing helenalin analogs for therapeutic use in inflammation and cancer treatment.

Studies have demonstrated that helenalin interacts with several molecular targets within cells:

  • Nuclear factor kappa-light-chain-enhancer of activated B cells: Its ability to inhibit this transcription factor plays a crucial role in its anti-inflammatory activity.
  • Telomerase: Helenalin has been shown to inhibit telomerase activity, which may contribute to its anticancer effects by limiting the proliferation of cancer cells .

Helenalin belongs to a class of compounds known as sesquiterpene lactones. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundSourceBiological ActivityUnique Features
ArtemisininArtemisia annuaAntimalarialHighly effective against malaria
ThapsigarginThapsia garganicaAnticancerInhibits sarco/endoplasmic reticulum Ca²⁺ ATPase
ParthenolideTanacetum partheniumAnti-inflammatoryExhibits neuroprotective properties
CostunolideSaussurea costusAnti-inflammatoryLess toxic than helenalin

Helenalin stands out due to its specific mechanism involving alkylation of thiol groups and its historical significance in folk medicine. While other sesquiterpene lactones share some biological activities, their mechanisms and applications often differ significantly.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White solid; [MSDSonline]

Color/Form

STERNUTATIVE CRYSTALS FROM BENZENE

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

262.12050905 g/mol

Monoisotopic Mass

262.12050905 g/mol

Heavy Atom Count

19

Taste

BITTER

LogP

0.36 (LogP)

Appearance

Solid powder

Melting Point

167-168 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GUY9L896T

MeSH Pharmacological Classification

Cardiotonic Agents

Mechanism of Action

DOGS TOLERATED RAPID IV INJECTIONS OF 0.3% HELENALIN OR CRUDE 50% ETHANOL EXTRACT OF HELENIUM MICROCEPHALUM AT A MAXIMUM CUMULATIVE DOSE OF 90 MG HELENALIN/KG OR A MAXIMUM OF 10 G PLANT/KG. THE PHARMACODYNAMIC RESPONSES WERE AN INITIAL CHOLINERGIC EFFECT, A NICOTINIC EFFECT, STIMULATION OF THE RESPIRATORY & CENTRAL NERVOUS SYSTEMS, & PROGRESSIVE CARDIAC FAILURE.
THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS.
HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO.

Other CAS

6754-13-8

Wikipedia

Helenalin

Methods of Manufacturing

PSEUDOGUAIANOLIDE SESQUITERPENOID LACTONE FROM HELENIUM AUTUMNALE L, H AMARUM (RAF) H ROCH, H MICROCEPHALUM DC, COMPOSITAE. ISOLATION: CLARK, J AM CHEM SOC 58, 1982 (1936); ADAMS, HORZ, J AM CHEM SOC 71, 2546 (1949).

Dates

Modify: 2023-08-15
1: Widen JC, Kempema AM, Baur JW, Skopec HM, Edwards JT, Brown TJ, Brown DA, Meece FA, Harki DA. Helenalin Analogues Targeting NF-κB p65: Thiol Reactivity and Cellular Potency Studies of Varied Electrophiles. ChemMedChem. 2018 Feb 20;13(4):303-311. doi: 10.1002/cmdc.201700752. Epub 2018 Jan 19. PubMed PMID: 29349898; PubMed Central PMCID: PMC5894512.
2: Widen JC, Kempema AM, Villalta PW, Harki DA. Targeting NF-κB p65 with a Helenalin Inspired Bis-electrophile. ACS Chem Biol. 2017 Jan 20;12(1):102-113. doi: 10.1021/acschembio.6b00751. Epub 2016 Nov 28. PubMed PMID: 28103680; PubMed Central PMCID: PMC5357558.
3: Zwicker P, Schultze N, Niehs S, Albrecht D, Methling K, Wurster M, Wachlin G, Lalk M, Lindequist U, Haertel B. Differential effects of Helenalin, an anti-inflammatory sesquiterpene lactone, on the proteome, metabolome and the oxidative stress response in several immune cell types. Toxicol In Vitro. 2017 Apr;40:45-54. doi: 10.1016/j.tiv.2016.12.010. Epub 2016 Dec 18. PubMed PMID: 27998807.
4: Kordi S, Zarghami N, Akbarzadeh A, Rahmati YM, Ghasemali S, Barkhordari A, Tozihi M. A comparison of the inhibitory effect of nano-encapsulated helenalin and free helenalin on telomerase gene expression in the breast cancer cell line, by real-time PCR. Artif Cells Nanomed Biotechnol. 2016;44(2):695-703. doi: 10.3109/21691401.2014.981270. Epub 2014 Dec 1. PubMed PMID: 25435410.
5: Lin X, Zhang S, Huang R, Wei L, Tan S, Liang S, Tian Y, Wu X, Lu Z, Huang Q. Helenalin attenuates alcohol-induced hepatic fibrosis by enhancing ethanol metabolism, inhibiting oxidative stress and suppressing HSC activation. Fitoterapia. 2014 Jun;95:203-13. doi: 10.1016/j.fitote.2014.03.020. Epub 2014 Apr 2. PubMed PMID: 24704336.
6: Jang JH, Iqbal T, Min KJ, Kim S, Park JW, Son EI, Lee TJ, Kwon TK. Helenalin-induced apoptosis is dependent on production of reactive oxygen species and independent of induction of endoplasmic reticulum stress in renal cell carcinoma. Toxicol In Vitro. 2013 Mar;27(2):588-96. doi: 10.1016/j.tiv.2012.10.014. Epub 2012 Oct 30. PubMed PMID: 23123298.

Explore Compound Types